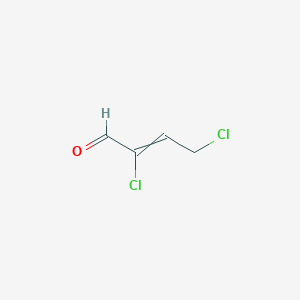

2,4-Dichloro-2-butenal

Description

Structure

2D Structure

Properties

CAS No. |

26394-31-0 |

|---|---|

Molecular Formula |

C4H4Cl2O |

Molecular Weight |

138.98 g/mol |

IUPAC Name |

(Z)-2,4-dichlorobut-2-enal |

InChI |

InChI=1S/C4H4Cl2O/c5-2-1-4(6)3-7/h1,3H,2H2/b4-1- |

InChI Key |

FSPXZKAEHGXEHN-RJRFIUFISA-N |

Isomeric SMILES |

C(/C=C(/C=O)\Cl)Cl |

Canonical SMILES |

C(C=C(C=O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,4 Dichloro 2 Butenal

Historical and Current Synthetic Routes to Halogenated Butenals

The synthesis of halogenated butenals, including 2,4-dichloro-2-butenal, has evolved with the advancement of organic chemistry. These methods primarily involve the introduction of chlorine atoms onto a butenal or butenol (B1619263) backbone, followed by necessary functional group transformations.

Chlorination Pathways Leading to Butenal Derivatives

The direct chlorination of butenal derivatives is a primary strategy for synthesizing chlorinated butenals. This approach often utilizes chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).

A notable method involves the L-proline-catalyzed reaction of α,β-unsaturated aldehydes with NCS. This reaction proceeds through a dienamine intermediate, leading to a double chlorination at the α and γ positions to yield 4-substituted 2,4-dichloro-2-butenals with high diastereoselectivity. researchgate.net For instance, the reaction of 4-phenyl-2-butenal (B15123540) with NCS in dichloromethane (B109758) in the presence of L-proline as a catalyst affords the corresponding this compound. researchgate.netthieme-connect.com

Another approach involves the chlorination of butanal or its derivatives using sulfuryl chloride in a solvent like dichloromethane. This method requires careful temperature control to manage the exothermic reaction. For example, 2,4-dichlorobutanal has been prepared by the dropwise addition of sulfuryl chloride to 4-chlorobutanal (B1267710) in dichloromethane at a controlled temperature, followed by reflux.

The table below summarizes key aspects of these chlorination pathways.

| Starting Material | Chlorinating Agent | Catalyst/Solvent | Key Feature |

| α,β-Unsaturated Aldehydes | N-Chlorosuccinimide (NCS) | L-proline / Dichloromethane | High diastereoselectivity (Z/E >20/1) researchgate.net |

| 4-Chlorobutanal | Sulfuryl Chloride (SO2Cl2) | Dichloromethane | Controlled addition at low temperature |

Oxidation of Dichloro-Substituted Butenols as Precursors

An alternative synthetic route involves the oxidation of dichloro-substituted butenols. This method is advantageous when the corresponding butenol is more readily accessible or when direct chlorination of the butenal proves to be challenging or low-yielding. While specific examples for the direct oxidation of a dichloro-substituted butenol to this compound are not prevalent in the provided search results, the principle is a fundamental transformation in organic synthesis. The oxidation of alcohols to aldehydes is a well-established process, often employing reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.

Reaction Conditions and Catalysis in this compound Synthesis

The efficiency and selectivity of this compound synthesis are highly dependent on the reaction conditions and the choice of catalyst.

Influence of Reagents and Stoichiometry on Product Formation

The choice and stoichiometry of the chlorinating agent are critical. In the L-proline-catalyzed synthesis, N-chlorosuccinimide is the reagent of choice. researchgate.net The stoichiometry of NCS relative to the starting unsaturated aldehyde influences the extent of chlorination.

In syntheses utilizing sulfuryl chloride, the molar ratio of the chlorinating agent to the butanal derivative must be carefully controlled to achieve the desired dichlorinated product and minimize the formation of mono- or trichlorinated byproducts.

Role of Solvents and Temperature in Reaction Efficiency

Solvents play a crucial role in the synthesis of this compound. Dichloromethane is a commonly used solvent in chlorination reactions due to its inertness and ability to dissolve both the reactants and the catalyst. thieme-connect.com The use of aqueous acetonitrile (B52724) has also been reported for chlorination reactions using sodium hypochlorite (B82951) pentahydrate, particularly at elevated temperatures (65–75 °C). rsc.org

Temperature is a critical parameter for controlling the reaction rate and selectivity. Chlorination reactions are often initiated at low temperatures (e.g., 0–20 °C) to manage the exothermicity and then may be brought to reflux to ensure completion. In the L-proline-catalyzed reaction, the specific temperature will affect the catalytic activity and the stability of the dienamine intermediate. researchgate.net

The following table details typical reaction conditions.

| Catalyst | Reagent | Solvent | Temperature |

| L-proline (20 mol%) | N-Chlorosuccinimide (NCS) | Dichloromethane (DCM) | Not specified researchgate.netthieme-connect.com |

| None specified | Sulfuryl Chloride (SO2Cl2) | Dichloromethane | 10–20 °C initially, then reflux |

| None specified | Sodium Hypochlorite Pentahydrate | Acetonitrile/Water | 65–75 °C rsc.org |

Purification Techniques for Synthesized this compound

Following synthesis, crude this compound must be purified to remove unreacted starting materials, byproducts, and the catalyst. A common and effective method for purifying chlorinated aldehydes is fractional distillation under reduced pressure. This technique is particularly suitable for separating compounds with different boiling points. The reduced pressure allows the distillation to occur at a lower temperature, which helps to prevent the degradation of the thermally sensitive aldehyde product.

Advanced Separation Methods for Reaction Mixtures

The purification of this compound from the crude reaction mixture is a critical step to ensure the final product meets the required purity specifications. The choice of separation method depends on the scale of production and the nature of impurities, which may include starting materials, solvents, and side-products like mono-chlorinated butenals or isomers.

Fractional Distillation: For many chlorinated aldehydes, fractional distillation under reduced pressure is a standard purification technique. This method is effective for separating compounds with different boiling points. Given that this compound has a relatively high boiling point, vacuum distillation is necessary to prevent thermal decomposition.

Steam Distillation: In some synthetic preparations of chlorinated carbonyls, steam distillation is employed to separate the product from non-volatile impurities and reaction residues. core.ac.uk

Extraction: Liquid-liquid extraction is commonly used as an initial work-up step to separate the organic product from aqueous layers or soluble salts before the final purification by distillation.

Advanced Industrial Separation: On an industrial scale, more efficient and continuous methods are required. Thin-film evaporators are often used for separating high-boiling point compounds. acs.org This technology allows for very short residence times at high temperatures, minimizing thermal degradation and improving throughput compared to traditional batch distillation. acs.org

While laboratory-scale synthesis might employ column chromatography for high-purity applications, this method is generally not economically viable for large-scale industrial production.

Industrial and Laboratory Scale Synthesis Considerations

The transition from a laboratory-scale synthesis to industrial production involves significant changes in equipment, process control, safety protocols, and economics. kewaunee.inarborpharmchem.com

Laboratory Scale Synthesis: At the laboratory level, synthesis is typically performed using batch processes in standard glass reaction vessels. arborpharmchem.com Reactions are often characterized by precise control over reagent addition, often dropwise, to manage reaction exotherms. Purification is commonly achieved through techniques like vacuum distillation or column chromatography to obtain high-purity material for research and analysis. Modern techniques like flow chemistry in microreactors are also being developed for the synthesis of related α-chloroaldehydes, offering enhanced safety and control over highly reactive intermediates even at the lab or pilot scale. uniba.it

Industrial Scale Synthesis: Industrial production prioritizes efficiency, cost-effectiveness, safety, and high throughput. kewaunee.in This often necessitates a shift from batch to continuous manufacturing processes. arborpharmchem.com Large, automated steel reactors and autoclaves replace glassware to handle multi-ton quantities. For a compound like this compound, an industrial process would likely involve:

Raw Material Sourcing: Utilizing large volume, cost-effective precursors like acetaldehyde (B116499) or butadiene. wikipedia.org

Process Automation: Automated control of temperature, pressure, and reactant flow to ensure consistency and safety, especially when handling hazardous reagents like chlorine.

Heat Management: Efficient heat exchangers are critical to control the significant heat generated during chlorination reactions.

Separation and Purification: Continuous distillation columns or film evaporators are used for purification to handle large volumes efficiently. acs.org

Waste Management: Rigorous procedures for neutralizing and disposing of waste streams, such as acidic byproducts, are essential.

The differences are stark: where a lab might use a simple distillation setup, a factory would employ a multi-story distillation column. acs.org The focus shifts from flexibility and discovery in the lab to reliability, scalability, and safety in the plant. arborpharmchem.com

Table 2: Comparison of Synthesis Scales

| Feature | Laboratory Scale | Industrial Scale |

| Objective | Synthesis, optimization, discovery | Mass production, cost efficiency, consistency |

| Equipment | Glassware (flasks, condensers) | Steel reactors, autoclaves, film evaporators acs.org |

| Process Type | Typically batch processing arborpharmchem.com | Often continuous or large-batch processing arborpharmchem.com |

| Purification | Distillation, column chromatography | Fractional/continuous distillation, crystallization |

| Safety | Fume hoods, personal protective equipment | Rigorous protocols, automated safety systems, containment |

| Key Challenge | Achieving desired reaction, yield, purity | Scalability, process control, safety, cost management kewaunee.in |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 2 Butenal

Reactivity of the α,β-Unsaturated Aldehyde Moiety

The α,β-unsaturated aldehyde functional group is a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, making both the carbonyl carbon and the β-carbon susceptible to nucleophilic attack.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of 2,4-Dichloro-2-butenal is electrophilic and is expected to undergo nucleophilic addition reactions. wikipedia.orglibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide would yield an alcohol. The reactivity of the aldehyde can be enhanced by acid catalysis, which increases the electrophilicity of the carbonyl carbon.

Conjugate Addition Reactions (e.g., Michael Additions)

Due to the conjugation of the double bond with the carbonyl group, this compound is a potential Michael acceptor. wikipedia.orgwikipedia.org In a conjugate or Michael addition, a soft nucleophile adds to the β-carbon of the α,β-unsaturated system. wikipedia.org This reaction proceeds via an enolate intermediate, which is then protonated to give the 1,4-addition product. wikipedia.org A variety of nucleophiles, including enolates, amines, and thiols, can participate in Michael additions. masterorganicchemistry.com

Cycloaddition Reactions (e.g., [4+2] Cyclizations)

The carbon-carbon double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgwikipedia.org In this type of reaction, a conjugated diene reacts with the dienophile to form a six-membered ring. The presence of the electron-withdrawing aldehyde group and chlorine atoms would activate the double bond of this compound, making it a good dienophile. organic-chemistry.org Both thermal and photochemically induced cycloadditions are known for α,β-unsaturated systems. fiveable.melibretexts.org

Aldol (B89426) and Related Condensation Reactions

As an aldehyde with α-hydrogens, this compound could potentially undergo aldol and related condensation reactions. wikipedia.org In a base-catalyzed aldol addition, an enolate is formed which then acts as a nucleophile, attacking the carbonyl group of another molecule to form a β-hydroxy aldehyde. masterorganicchemistry.com Subsequent dehydration can lead to the formation of a new, more extended conjugated system. wikipedia.org However, the presence of the chlorine atom at the 2-position might influence the ease of enolate formation and the subsequent reaction pathways.

Reactivity of the Chlorine Substituents

The two chlorine atoms in this compound introduce additional reaction possibilities, primarily through nucleophilic substitution.

Nucleophilic Substitution Reactions at Chlorinated Carbons

The chlorine atoms in this compound are attached to sp2 and sp3 hybridized carbons. The chlorine at the 2-position is vinylic, while the chlorine at the 4-position is allylic. The allylic chlorine is expected to be more susceptible to nucleophilic substitution (SN1 or SN2 type reactions) due to the potential for stabilization of the resulting carbocation or transition state by the adjacent double bond. The vinylic chlorine is generally less reactive towards nucleophilic substitution. However, under specific conditions, such as with strong nucleophiles or through addition-elimination mechanisms, substitution at this position might be possible.

Elimination Reactions Involving Halogen Atoms

Elimination reactions, specifically dehydrochlorination, are anticipated to be a significant aspect of the reactivity of this compound, particularly in the presence of a base. The molecule possesses two distinct chlorine atoms, each with a different potential for elimination.

The chlorine atom at the C-4 position is an allylic halide. Allylic halides are generally more reactive towards both substitution and elimination reactions compared to their saturated counterparts. The enhanced reactivity is due to the stabilization of the transition state and any potential carbocationic intermediates through resonance with the adjacent double bond. Base-mediated elimination of the C-4 chlorine and a proton from the C-3 position would lead to the formation of a conjugated diene system. The specific stereochemistry of the starting material and the reaction conditions (e.g., strength and steric bulk of the base) would influence the E/Z selectivity of the resulting double bond.

The chlorine atom at the C-2 position is a vinylic halide. Vinylic halides are typically less reactive towards nucleophilic substitution and elimination reactions under standard conditions. The C-Cl bond in a vinylic system is stronger due to the sp² hybridization of the carbon atom, and the formation of a vinylic carbocation is energetically unfavorable. However, under forcing conditions with strong bases, elimination of the vinylic chloride and a proton from the C-1 (aldehydic) or C-3 position could potentially occur, leading to the formation of an alkyne or a cumulene, respectively.

Table 1: Potential Elimination Products from this compound

| Reactant | Base | Potential Elimination Product(s) | Comments |

|---|---|---|---|

| This compound | Weak Base (e.g., NaHCO₃) | 2-Chloro-1,3-butadien-1-al (from elimination of C-4 HCl) | Elimination at the more reactive allylic position is favored. |

Interplay of Functional Groups and Reaction Selectivity

Nucleophilic attack can occur at several electrophilic sites: the carbonyl carbon, the C-2 carbon (via Michael addition, although less likely due to the vinylic chloride), and the C-4 carbon (via SN2 or SN2' substitution). The selectivity of a nucleophilic reaction would depend on the nature of the nucleophile (hard vs. soft) and the reaction conditions. Hard nucleophiles would preferentially attack the hard electrophilic center of the carbonyl carbon. Soft nucleophiles might favor attack at the softer C-4 position.

The aldehyde group can also participate in reactions typical of carbonyl compounds, such as oxidation, reduction, and condensation reactions. However, the presence of the chlorine atoms and the double bond may lead to side reactions or influence the stereochemical outcome of these transformations.

Mechanistic Studies of this compound Transformations

Elucidation of Reaction Pathways and Transition States

For a base-induced elimination of the allylic chloride, an E2 mechanism is likely to be a major pathway. This would involve a concerted process where the base abstracts a proton from the C-3 position while the C-Cl bond at C-4 breaks, and the new π-bond is formed. The transition state would have a specific stereochemical requirement, typically anti-periplanar, which would influence the geometry of the resulting diene.

Computational chemistry could be a powerful tool to elucidate these reaction pathways. Density Functional Theory (DFT) calculations could be employed to model the potential energy surface of the reactions, identify the structures of transition states, and calculate the activation energies for competing pathways (e.g., E2 vs. SN2 at the allylic position).

Identification of Reaction Intermediates

The identification of reaction intermediates would be crucial for a complete mechanistic understanding. In the case of elimination reactions proceeding through a stepwise E1 or E1cb mechanism, carbocationic or carbanionic intermediates would be involved. For instance, an E1 reaction at the allylic position would proceed through an allylic carbocation, which is resonance-stabilized.

Spectroscopic techniques such as NMR and mass spectrometry could potentially be used to detect and characterize transient intermediates, especially if they can be trapped at low temperatures or by using specific reagents.

Analysis of Side Reactions and Byproduct Formation

Given the multiple reactive sites in this compound, a number of side reactions and byproducts can be anticipated in any given transformation. For example, in a base-mediated elimination, substitution reactions (SN2 or SN2') at the allylic position could compete with elimination, leading to the formation of alcohols or other substitution products.

Furthermore, polymerization of the starting material or the diene products could be a significant side reaction, especially under harsh reaction conditions or in the presence of radical initiators. The aldehyde functional group itself could undergo aldol-type condensation reactions, further complicating the product mixture. A thorough analysis of the reaction mixture using chromatographic and spectroscopic methods would be necessary to identify and quantify any byproducts formed.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-1,3-butadien-1-al |

Advanced Spectroscopic and Chromatographic Characterization of 2,4 Dichloro 2 Butenal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2,4-Dichloro-2-butenal. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete connectivity map of the molecule can be established. The presence of stereoisomerism (E/Z) around the C2=C3 double bond would result in distinct sets of NMR signals for each isomer. The following analyses are based on predicted values derived from established principles and data for structurally similar compounds.

In a ¹H NMR spectrum of this compound, three distinct signals are expected, corresponding to the three chemically non-equivalent proton environments in the molecule: the aldehyde proton (-CHO), the vinylic proton at the C3 position (=CH-), and the two protons of the chloromethyl group (-CH₂Cl).

The aldehyde proton (H1) is expected to appear significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. It would likely appear as a triplet due to coupling with the adjacent vinylic proton (H3).

The vinylic proton (H3) , attached to the carbon-carbon double bond, would resonate in the olefinic region, predicted to be between δ 6.5-7.5 ppm. Its chemical shift is influenced by the adjacent chlorine atom and the aldehyde group. This proton's signal is expected to be a triplet due to coupling with the two protons of the CH₂ group at C4.

The methylene (B1212753) protons (H4) are adjacent to a chlorine atom, which would shift their resonance downfield compared to a standard alkyl group. A chemical shift in the range of δ 4.0-4.5 ppm is anticipated. This signal would appear as a doublet, resulting from coupling to the single vinylic proton at C3.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H1 (-CHO) | 9.5 - 10.5 | Triplet (t) | J(H1,H3) ≈ 1-3 Hz |

| H3 (=CH-) | 6.5 - 7.5 | Triplet (t) | J(H3,H4) ≈ 7-8 Hz |

| H4 (-CH₂Cl) | 4.0 - 4.5 | Doublet (d) | J(H4,H3) ≈ 7-8 Hz |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected, one for each carbon atom in its unique electronic environment.

The carbonyl carbon (C1) of the aldehyde group is the most deshielded and will appear furthest downfield, typically in the range of δ 185-195 ppm.

The sp² carbon at the C2 position , bonded to a chlorine atom and the aldehyde group, is expected to resonate around δ 135-145 ppm. The direct attachment of the electronegative chlorine atom has a significant deshielding effect.

The sp² carbon at the C3 position , bonded to a proton, will appear in the typical vinylic range but influenced by the adjacent chloromethyl group, with a predicted shift of δ 140-150 ppm.

The sp³ carbon of the chloromethyl group (C4) will be the most upfield signal, expected in the range of δ 40-50 ppm, characteristic of an alkyl carbon bonded to a chlorine atom.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CHO) | 185 - 195 |

| C2 (-CCl=) | 135 - 145 |

| C3 (=CH-) | 140 - 150 |

| C4 (-CH₂Cl) | 40 - 50 |

To unambiguously confirm the structure and the assignments made from 1D NMR, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the vinylic proton (H3) and the methylene protons (H4), confirming their adjacency. A weaker cross-peak might also be observed between the aldehyde proton (H1) and the vinylic proton (H3), confirming their long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting H3 to C3 and the H4 protons to C4. The aldehyde proton (H1) would correlate with the carbonyl carbon (C1). The C2 carbon, having no attached protons, would not show a signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2-3 bond) C-H correlations, which helps piece the molecular fragments together. Key expected correlations would include:

The aldehyde proton (H1) showing correlations to C2 and C3.

The vinylic proton (H3) showing correlations to C1, C2, and C4.

The methylene protons (H4) showing correlations to C2 and C3.

These 2D NMR techniques, used in concert, provide a definitive and detailed picture of the molecular structure of this compound, allowing for the unequivocal assignment of all proton and carbon signals.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be dominated by absorptions corresponding to the aldehyde and chlorinated alkene moieties.

The most prominent feature would be the intense C=O stretching vibration of the aldehyde group, expected in the region of 1680-1705 cm⁻¹. The conjugation with the C=C double bond slightly lowers this frequency compared to a saturated aldehyde.

The aldehyde C-H stretch is another characteristic feature, typically appearing as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

The C=C stretching vibration of the double bond is expected to appear around 1620-1650 cm⁻¹.

The C-Cl stretching vibrations will produce strong absorptions in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | Aldehyde (-CHO) | 2810 - 2830 and 2710 - 2730 | Weak to Medium |

| C=O Stretch | Aldehyde (-CHO) | 1680 - 1705 | Strong, Sharp |

| C=C Stretch | Alkene | 1620 - 1650 | Medium |

| C-Cl Stretch | Chloroalkane/alkene | 600 - 800 | Strong |

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O produce strong IR signals, non-polar, symmetric bonds tend to be more Raman active.

For this compound, the C=C double bond stretch around 1620-1650 cm⁻¹ is expected to give a strong and sharp signal in the Raman spectrum due to the change in polarizability during the vibration.

The C-Cl stretching vibrations (600-800 cm⁻¹) would also be clearly visible and are often strong in Raman spectra.

The C=O stretch of the aldehyde (1680-1705 cm⁻¹) will be present but is typically weaker in Raman spectra compared to its intensity in FTIR. This difference in relative intensity between the two techniques is a key confirmatory feature.

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Predicted Intensity |

| C=O Stretch | Aldehyde (-CHO) | 1680 - 1705 | Medium to Weak |

| C=C Stretch | Alkene | 1620 - 1650 | Strong |

| C-Cl Stretch | Chloroalkane/alkene | 600 - 800 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides critical information for confirming its molecular weight and elucidating its structure through fragmentation analysis. The high-energy ionization processes involved can cause the molecule to break apart into characteristic fragment ions, which serve as a structural fingerprint.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+) and numerous fragment ions. chemrxiv.org This technique is highly valuable for structural elucidation due to the creation of reproducible and extensive fragmentation patterns that can be compared against spectral libraries like that of the National Institute of Standards and Technology (NIST). chemrxiv.org

For this compound (C₄H₄Cl₂O), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). Therefore, the molecular ion will appear as a cluster of peaks:

M+ peak (containing two ³⁵Cl atoms): This will be the base peak in the cluster.

(M+2)+ peak (containing one ³⁵Cl and one ³⁷Cl): This peak will have a significant intensity.

(M+4)+ peak (containing two ³⁷Cl atoms): This peak will be present but with lower intensity.

The fragmentation of this compound in EI-MS would likely proceed through the loss of stable neutral fragments or radicals. Common fragmentation pathways would include the loss of a chlorine atom (-Cl), a formyl radical (-CHO), or hydrogen chloride (-HCl).

Table 1: Predicted EI-MS Fragmentation Data for this compound

| Predicted m/z | Predicted Ion/Fragment | Notes |

|---|---|---|

| 138/140/142 | [C₄H₄Cl₂O]⁺ | Molecular ion cluster (M+, [M+2]⁺, [M+4]⁺) |

| 110/112 | [C₄H₄ClO]⁺ | Loss of a chlorine radical (Cl•) |

| 103/105 | [C₄H₃Cl]⁺ | Loss of a formyl radical (CHO•) and a chlorine atom |

| 75 | [C₃H₄Cl]⁺ | Cleavage of the C-C double bond |

| 68 | [C₄H₄O]⁺ | Loss of two chlorine radicals |

| 29 | [CHO]⁺ | Formyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a compound. Unlike nominal mass measurements, HRMS can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound, HRMS would be used to confirm its chemical formula, C₄H₄Cl₂O. The experimentally measured exact mass of the molecular ion would be compared to the theoretically calculated mass. The monoisotopic mass of this compound, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O), is 137.9639201 Da. nih.gov An HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity.

Table 2: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄Cl₂O | - |

| Calculated Exact Mass | 137.9639201 Da | nih.gov |

| Calculated Monoisotopic Mass | 137.9639201 Da | nih.gov |

| Nominal Molecular Weight | 138.98 g/mol | nih.gov |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. unimi.it It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, a sample containing this compound would be injected into the GC, where it is vaporized. An inert carrier gas (such as helium or nitrogen) carries the vaporized sample through a heated capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its affinity for the stationary phase. As this compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that can be used for identification and quantification. und.edu This technique is highly effective for assessing the purity of a this compound sample or for detecting its presence in complex mixtures. csic.es

Table 3: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| GC Column | 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 35-350 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. sigmaaldrich.com It is a versatile method that can be applied to a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). Separation is based on the differential partitioning of the analyte between the stationary and mobile phases. As the mobile phase composition is varied (gradient elution), components of the sample elute from the column at different times (retention times). A detector, such as a UV-Vis spectrophotometer (detecting the chromophore in the α,β-unsaturated aldehyde system), would be used to detect the compound as it elutes. HPLC is particularly useful for assessing the purity of this compound and for separating it from non-volatile impurities or isomers. sigmaaldrich.com

Table 4: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 220 nm |

| Column Temperature | 30 °C |

X-ray Diffraction Studies for Solid-State Structure (if applicable)

For this compound, XRD analysis would be applicable if the compound can be grown as a single crystal of sufficient quality. The analysis would yield precise coordinates of each atom (carbon, hydrogen, oxygen, and chlorine), confirming the molecular connectivity and providing insight into its stereochemistry (e.g., the conformation around the C=C double bond). Furthermore, XRD reveals how molecules pack together in the crystal lattice, providing information on intermolecular interactions. As of the current search, specific X-ray diffraction data for this compound has not been reported. nist.gov

Theoretical and Computational Chemistry Studies of 2,4 Dichloro 2 Butenal

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electron distribution, stability, and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. While specific, in-depth DFT studies exclusively focused on 2,4-dichloro-2-butenal are not extensively detailed in publicly available research, the application of DFT to this molecule would follow established principles used for similar halogenated aldehydes.

A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Schrödinger equation approximately. Such calculations can determine the molecule's optimized geometry, including bond lengths and angles. The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential map, can also be computed. mdpi.com These results provide insights into the molecule's stability and reactive sites. For instance, the analysis of frontier molecular orbitals (HOMO-LUMO) helps in understanding the charge transfer within the molecule and its chemical reactivity. conicet.gov.ar

Table 1: Predicted Molecular Properties of this compound from Computational Databases Note: These values are computationally predicted and may not be derived from specific DFT studies.

| Property | Value | Source |

| Molecular Formula | C4H4Cl2O | PubChem nih.gov |

| Molecular Weight | 138.98 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 137.9639201 Da | PubChem nih.gov |

| XLogP3-AA (Predicted) | 1.4 | PubChem nih.gov |

| Polar Surface Area | 17.1 Ų | PubChem nih.gov |

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations could be employed to:

Determine Optimized Geometry: Calculate the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the molecule's infrared (IR) and Raman spectra, which arise from the vibrations of its chemical bonds.

Compute Electronic Energies: Determine the total electronic energy, ionization potential, and electron affinity. conicet.gov.ar

These calculations are computationally intensive but offer a high level of theory, serving as a benchmark for other methods like DFT. uzh.ch They are crucial for obtaining a fundamental understanding of a molecule's behavior at the quantum level.

Conformational Analysis and Isomerism (Cis/Trans, Rotational)

The structure of this compound allows for different spatial arrangements of its atoms, leading to isomerism.

Cis/Trans Isomerism: Due to the restricted rotation around the carbon-carbon double bond (C2=C3), this compound can exist as two different geometric isomers: cis and trans. libretexts.org In the cis isomer, the chlorine atom on C2 and the chloromethyl group on C3 are on the same side of the double bond. In the trans isomer, they are on opposite sides. libretexts.orgtestbook.com The IUPAC naming convention uses (Z) for cis and (E) for trans. The (Z) isomer is often the one represented in chemical databases for this compound. nih.govuni.lu These isomers are distinct compounds with different physical and chemical properties. libretexts.org

Rotational Isomerism: Rotation can occur around the single bonds in the molecule, such as the C3-C4 bond. This gives rise to different rotational isomers, or conformers. Computational methods can be used to perform a potential energy surface (PES) scan, which calculates the energy of the molecule as a specific dihedral angle is rotated. researchgate.net This analysis helps identify the most stable conformers (those at energy minima) and the energy barriers to rotation.

Table 2: Isomers of this compound

| Isomer Type | Description | Example Name |

| Geometric (Cis/Trans) | Different arrangement of substituents around the C=C double bond. | (Z)-2,4-dichlorobut-2-enal (cis) |

| Geometric (Cis/Trans) | Different arrangement of substituents around the C=C double bond. | (E)-2,4-dichlorobut-2-enal (trans) |

| Rotational (Conformer) | Different spatial arrangement due to rotation around single bonds. | s-trans and s-cis conformers (rotation around the C2-C3 single bond relative to the carbonyl group) |

Reaction Modeling and Prediction of Reactivity

Computational modeling can predict the reactivity of this compound and explore potential reaction mechanisms. Analysis of the molecule's electronic structure reveals several reactive sites: the electrophilic carbonyl carbon, the nucleophilic oxygen, the C=C double bond susceptible to addition reactions, and the carbon atoms bonded to chlorine, which can be sites for nucleophilic substitution.

Reaction modeling studies, often using DFT, can calculate the activation energies and reaction enthalpies for various potential pathways. mdpi.com For example, a study on the related compound trans-2-methyl-2-butenal (B1200531) investigated its gas-phase reaction with chlorine atoms, identifying pathways such as Cl addition to the double bond and H-abstraction from the aldehyde group. nih.gov A similar approach for this compound could model its reactions with various reagents, predicting the most likely products and transition states. This predictive capability is valuable for understanding degradation pathways or planning synthetic routes.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which aids in their identification and structural elucidation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure, including its stereochemistry.

Vibrational Spectroscopy (IR/Raman): DFT and ab initio methods can compute the vibrational frequencies and intensities of a molecule. researchgate.net This results in a predicted infrared (IR) and Raman spectrum. Comparing the predicted spectrum with an experimental one can validate the calculated structure and help in the assignment of observed spectral bands to specific molecular vibrations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds (Excluding Prohibited Endpoints)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of compounds and a specific property or activity. nih.gov While a specific QSAR model for this compound is not documented, the methodology can be applied to a series of related chlorinated aldehydes to predict certain properties.

A QSAR study involves:

Data Set Collection: Assembling a group of structurally related compounds with measured data for a specific endpoint (e.g., a physicochemical property like boiling point or a non-toxic biological interaction).

Descriptor Calculation: For each molecule, calculating numerical values known as molecular descriptors that encode structural, electronic, or physicochemical features.

Model Development: Using statistical methods to build a mathematical model that correlates the descriptors with the observed activity. mdpi.com

Validation: Rigorously testing the model's predictive power using both internal and external validation techniques to ensure its reliability. nih.gov

For a series of compounds including this compound, a QSAR model could be developed to predict properties such as chromatographic retention times or receptor binding affinity for a non-prohibited target, providing a means to estimate the properties of untested but similar molecules. researchgate.net

Information regarding the environmental degradation of this compound is not available in the public domain.

Extensive research has been conducted on the environmental fate of chlorinated compounds, particularly concerning their persistence and degradation pathways. However, specific scientific literature detailing the abiotic and biotic degradation processes of this compound is not readily accessible.

While studies on structurally related compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4-Dichlorophenol (B122985) (2,4-DCP) are abundant, the unique chemical structure of this compound—an unsaturated aldehyde with chlorine substituents—dictates that its environmental behavior, including hydrolytic stability, photolytic degradation, and susceptibility to microbial and enzymatic breakdown, cannot be accurately inferred from these other compounds.

Consequently, without dedicated research on this compound, a detailed and scientifically accurate article on its environmental chemistry and degradation pathways, as per the requested outline, cannot be generated at this time. Information on the following specific areas for this compound is currently unavailable:

Abiotic Degradation Processes: Including hydrolytic stability and pathways, photolytic degradation mechanisms, and chemical oxidation and reduction in environmental matrices.

Biotic Degradation Processes: Including microbial transformation and biodegradation pathways, and enzyme-mediated degradation studies.

Further scientific investigation is required to elucidate the environmental persistence and transformation of this compound.

Environmental Chemistry and Degradation Pathways of 2,4 Dichloro 2 Butenal

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the distribution, concentration, and persistence of chemicals released into the environment. These models integrate a compound's physical and chemical properties with environmental parameters to estimate its behavior in various compartments like air, water, soil, and sediment. rsc.org For a compound like 2,4-Dichloro-2-butenal, key properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) would be essential inputs for such models.

Persistence is a measure of the time a chemical remains in the environment before being broken down. nih.gov It is typically assessed by determining the chemical's half-life (the time it takes for half of the initial amount to degrade) in different environmental media through standardized laboratory tests (e.g., OECD test guidelines) or field studies. nih.gov Key degradation processes that determine persistence include biodegradation, hydrolysis, and photolysis.

However, specific environmental fate modeling studies for this compound have not been identified in the scientific literature. Similarly, no empirical data on its half-life in soil, water, or other environmental compartments are available, preventing a quantitative assessment of its persistence. While chlorinated hydrocarbons are often resistant to degradation, the actual persistence of this compound remains uncharacterized. pnnl.gov

Table 1: Parameters for Environmental Fate Modeling and Persistence Assessment of this compound

| Parameter | Description | Reported Value for this compound |

|---|---|---|

| Biodegradation Half-Life (Soil/Water) | The time required for the concentration of a substance to be halved due to microbial action. | Data Not Available |

| Hydrolysis Half-Life | The time required for a substance to be halved via reaction with water. | Data Not Available |

| Photolysis Half-Life | The time required for a substance to be halved by degradation from light energy. | Data Not Available |

| Environmental Fate Model Application | Use of models (e.g., Mackay level models, fugacity models) to predict environmental distribution. | No specific models found in the literature. |

Formation of Transformation Products and Metabolites

When a chemical degrades in the environment, it forms new compounds known as transformation products or metabolites. Identifying these products is crucial for a complete environmental risk assessment, as they can sometimes be more toxic or persistent than the parent compound. The degradation of chlorinated organic compounds can occur through various microbial and abiotic pathways. researchgate.neteurochlor.org For instance, anaerobic biodegradation of chlorinated substances can proceed through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. clu-in.org Aerobic degradation often involves oxidation via enzymes like oxygenases. eurochlor.org

For this compound, the specific transformation products and metabolites resulting from its environmental degradation have not been documented. Hypothetical pathways could include:

Hydrolysis: Reaction with water could potentially substitute a chlorine atom with a hydroxyl group.

Oxidation/Reduction: The aldehyde group is chemically reactive and could be oxidized to a carboxylic acid or reduced to an alcohol.

Dechlorination: Microorganisms might remove one or both chlorine atoms.

Without experimental studies, the exact degradation pathways and the identities of the resulting transformation products remain speculative. The lack of such research means that a comprehensive understanding of the environmental impact of this compound is currently incomplete.

Table 2: Potential Transformation Processes and Metabolites of this compound

| Degradation Process | Potential Transformation Products/Metabolites | Supporting Research for this compound |

|---|---|---|

| Biodegradation (Aerobic) | Chlorinated carboxylic acids, alcohols, or smaller organic molecules. | Data Not Available |

| Biodegradation (Anaerobic) | Products of reductive dechlorination (e.g., monochloro-butenal). | Data Not Available |

| Hydrolysis | Hydroxy-chloro-butenal or other substitution products. | Data Not Available |

| Photolysis | Various smaller chlorinated or non-chlorinated organic compounds. | Data Not Available |

Synthetic Applications and Broader Industrial Significance of 2,4 Dichloro 2 Butenal

Role as a Key Intermediate in Organic Synthesis

In the landscape of organic synthesis, intermediates are crucial molecular entities that form during the conversion of reactants to products. 2,4-Dichloro-2-butenal exemplifies a key intermediate due to its multireactive nature. The molecule contains a 1,3-dichloro allylic unit, which is highly useful for constructing other compounds. The aldehyde moiety also acts as a synthetic handle that can be transformed into various other functional groups.

The primary reactive sites of this compound and their potential transformations are summarized below.

| Functional Group | Position | Potential Reactions | Resulting Structure |

| Aldehyde | C1 | Reduction, Oxidation, Grignard Reaction, Wittig Reaction | Alcohol, Carboxylic Acid, Secondary Alcohol, Alkene |

| Vinylic Chlorine | C2 | Nucleophilic Substitution (under specific conditions) | Substituted Alkene |

| Alkene | C2-C3 | Addition Reactions (e.g., Halogenation, Hydrogenation) | Saturated Dichloro- or Polychloro-butanal derivative |

| Allylic Chlorine | C4 | SN2 Nucleophilic Substitution | Ether, Alcohol, etc. |

A significant application of this compound is its role as a precursor in the stereoselective synthesis of other dichlorinated molecules, particularly Z-vinyl chlorides. The inherent structure of the butenal, especially when synthesized with high diastereoselectivity (Z/E ratio >20/1), allows for subsequent reactions that maintain this specific geometry. nih.gov

The chlorine atom at the allylic position (C4) is susceptible to replacement by mild nucleophiles, such as methanol (B129727) and ethanol, through an SN2 substitution reaction. nih.gov This allows for the introduction of new functional groups while retaining the dichlorinated alkene framework. Furthermore, the aldehyde group can be transformed, for example, into an alcohol or a vinyl group, expanding the range of accessible halogenated compounds. nih.gov This strategic reactivity makes it a valuable starting point for more complex chlorinated molecules, analogous to how related compounds like trans-1,4-dichloro-2-butene (B41546) are used as starting materials for producing meso-1,2,3,4-tetrachlorobutane. google.com

Organic building blocks are functionalized molecules used for the modular assembly of more complex molecular architectures. drugbank.com this compound fits this description perfectly due to its array of reactive sites that can be addressed selectively. Chemists can utilize the aldehyde, the double bond, and the two distinct chlorine atoms to sequentially build larger molecules.

The aldehyde serves as a key functional group for forming new carbon-carbon bonds or for conversion into other groups. The 1,3-dichloro allylic system provides a rigid C4 backbone that can be incorporated into larger structures, with the chlorine atoms acting as leaving groups for substitution reactions or influencing the electronic properties of the molecule. This allows for the precise installation of a four-carbon, dichlorinated unit into a target molecule, making it a valuable component in multistep synthetic sequences.

Derivatization to Specialty Chemicals and Agrochemical Intermediates

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. The functional groups on this compound make it a candidate for derivatization into specialty chemicals. While specific, large-scale industrial applications are not extensively documented in public literature, the synthesis of related compounds highlights its potential.

For instance, other dichlorinated aromatic aldehydes, such as 2,4-dichlorobenzaldehyde, are important fine chemical products used as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals like the fungicide diniconazole. google.comresearchgate.net Similarly, the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) is a major agrochemical derived from 2,4-dichlorophenol (B122985). mt.govresearchgate.net The structural elements and reactivity of this compound suggest its potential as a precursor for analogous, highly functionalized molecules in the specialty chemical and agrochemical sectors.

Use in Materials Science as a Monomer or Precursor

The application of this compound as a monomer for polymerization or as a direct precursor in materials science is not a widely documented area. Typically, monomers used in polymer synthesis contain specific functional groups that are amenable to polymerization reactions, such as vinyl groups or cyclic ethers. While this compound contains a double bond and reactive chlorine atoms, its direct polymerization is not a common practice found in scientific literature.

For context, other chlorinated molecules are used to synthesize polymers with special properties. For example, 2,4-dichlorophenyl methacrylate (B99206) has been synthesized from 2,4-dichlorophenol and polymerized to create materials with antimicrobial properties. researchgate.net A related compound, 1,3-dichloro-2-butene, has also been used as a starting material for intermediates that are later polymerized. dtic.mil However, similar applications involving the direct use of this compound as a monomer have not been prominently reported.

Potential in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The synthesis of these chemicals often requires a high degree of precision, particularly concerning stereochemistry. The potential of this compound in fine chemical synthesis is significant, primarily due to the high diastereoselectivity with which it can be produced. nih.gov

Research has shown that 4-substituted 2,4-dichloro-2-butenals can be synthesized with an excellent Z/E ratio of over 20:1. nih.gov This level of stereochemical control is highly desirable in fine chemical synthesis, as the biological activity or material properties of a final product often depend on a specific isomer. The ability to perform subsequent reactions on this molecule while maintaining the Z-configuration of the double bond allows for the creation of complex, stereochemically defined products. nih.gov This makes this compound a promising intermediate for the synthesis of advanced chemical products where isomeric purity is a critical parameter.

Future Research Directions and Emerging Methodologies for 2,4 Dichloro 2 Butenal Studies

Development of Novel and Sustainable Synthetic Approaches

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. organic-chemistry.org Future research into the synthesis of 2,4-dichloro-2-butenal will likely focus on developing methodologies that are not only efficient but also environmentally benign. Traditional synthetic routes often rely on harsh reagents and produce significant waste. Novel approaches could explore catalytic systems that minimize waste and energy consumption.

Key areas for development include:

Catalytic Oxidations: Investigating selective oxidation of dichlorinated butene precursors using catalysts based on earth-abundant metals. This could offer a more sustainable alternative to stoichiometric oxidants.

Flow Chemistry: The use of microreactor technology can enable safer and more efficient synthesis by allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous when dealing with potentially hazardous intermediates.

Bio-inspired Catalysis: Exploring enzymatic or biomimetic catalysts for the selective chlorination and oxidation steps could lead to highly efficient and environmentally friendly synthetic routes.

A comparative table of potential sustainable synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity compared to precious metals. | Catalyst stability and selectivity. |

| Flow Chemistry | Enhanced safety, improved yield and purity, easier scale-up. | Initial setup cost, potential for clogging with solid byproducts. |

| Bio-inspired Catalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability, substrate scope limitations. |

Exploration of Undiscovered Reactivity Patterns

The unique electronic and steric properties of this compound, conferred by the presence of two chlorine atoms and a conjugated aldehyde, suggest a rich and largely unexplored reactivity profile. Future studies should aim to systematically investigate its behavior in a variety of organic transformations. The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of the carbon-carbon double bond and the carbonyl group. libretexts.org

Potential areas for exploration include:

Cycloaddition Reactions: Investigating the participation of this compound as a dienophile or a dipolarophile in various cycloaddition reactions could lead to the synthesis of novel and complex cyclic structures.

Cross-Coupling Reactions: The vinylic chloride moiety presents an opportunity for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Asymmetric Catalysis: The development of enantioselective transformations using this compound as a substrate would be highly valuable for the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics can be achieved through the use of advanced in situ spectroscopic techniques. spectroscopyonline.com These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction. nih.gov

For reactions involving this compound, the application of the following techniques would be particularly insightful:

In Situ NMR Spectroscopy: Provides detailed structural information about species in the reaction mixture, enabling the identification of transient intermediates.

In Situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring changes in functional groups throughout a reaction, offering kinetic data and mechanistic insights. frontiersin.org

The implementation of these techniques can lead to a more complete picture of the reaction landscape, facilitating optimization and the discovery of new reaction pathways. fu-berlin.de

Integrated Computational-Experimental Approaches for Mechanistic Insights

The synergy between computational chemistry and experimental studies offers a powerful paradigm for elucidating complex reaction mechanisms. acs.org Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries and energies, and rationalize observed selectivities. researchgate.net

An integrated approach for studying the reactions of this compound would involve:

Computational Modeling: Using DFT to map out the potential energy surfaces of proposed reaction mechanisms. nih.gov

Kinetic Studies: Experimentally determining reaction rates and activation parameters to validate computational models.

Intermediate Trapping: Designing experiments to trap and characterize predicted reaction intermediates.

This combined strategy can provide a detailed, molecular-level understanding of the factors that govern the reactivity and selectivity of this compound. rsc.org

Comprehensive Environmental Impact Assessment Beyond Prohibited Data

While some basic toxicological data for this compound may exist, a comprehensive assessment of its environmental fate and impact is crucial, particularly if its applications are to be expanded. Chlorinated organic compounds can be persistent in the environment and may have complex degradation pathways. nih.govnih.gov

Future research should focus on:

Biodegradation Studies: Investigating the microbial degradation of this compound to identify potential breakdown products and assess their environmental impact.

Abiotic Degradation: Studying the hydrolysis, photolysis, and other abiotic degradation pathways to understand the compound's persistence in different environmental compartments.

Ecotoxicity Testing: Conducting thorough ecotoxicological studies on a range of organisms to determine the potential risks to aquatic and terrestrial ecosystems.

A component-based approach could be utilized to predict the toxicity of any potential breakdown products. researchgate.net

Expansion of Derivatization Pathways for Value-Added Products

The rich functionality of this compound makes it an attractive starting material for the synthesis of a wide array of value-added products. Future research should explore novel derivatization pathways to capitalize on its synthetic potential.

Potential derivatization strategies and their corresponding value-added products are outlined in the table below.

| Derivatization Strategy | Target Value-Added Products | Potential Applications |

| Polymerization | Specialty polymers with unique thermal and chemical resistance properties. | Advanced materials, electronics. |

| Reductive Amination | Novel dichlorinated amino alcohols and diamines. | Pharmaceutical intermediates, ligands for catalysis. |

| Wittig and Related Reactions | Dichlorinated dienes and polyenes. | Monomers for specialty elastomers, building blocks for complex organic synthesis. |

| Grignard and Organolithium Additions | Secondary alcohols with diverse functionalities. | Fine chemicals, fragrance components. |

By systematically exploring these and other derivatization pathways, the synthetic utility of this compound can be significantly expanded, leading to the development of new materials and molecules with valuable properties.

Q & A

Q. What strategies mitigate analytical interference when detecting this compound in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.